molecular formula C7H11NO B15296347 1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile

1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile

Cat. No.: B15296347
M. Wt: 125.17 g/mol
InChI Key: SLOUVJPTBBNONF-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H11NO. This compound features a cyclopropane ring substituted with a hydroxypropyl group and a nitrile group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst can yield cyclopropane derivatives. Another method involves the use of ylides, such as sulfur or nitrogen ylides, to cyclopropanate alkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopropane-1-carbonyl derivatives.

    Reduction: Formation of cyclopropane-1-amine derivatives.

    Substitution: Formation of cyclopropane-1-ether or ester derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The cyclopropane ring’s strain can also influence its reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.

    Cyclopropane-1-carbonitrile: Lacks the hydroxypropyl group, making it less reactive in certain reactions.

Uniqueness

1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group on the cyclopropane ring.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(3-hydroxypropyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c8-6-7(3-4-7)2-1-5-9/h9H,1-5H2

InChI Key

SLOUVJPTBBNONF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCO)C#N

Origin of Product

United States

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